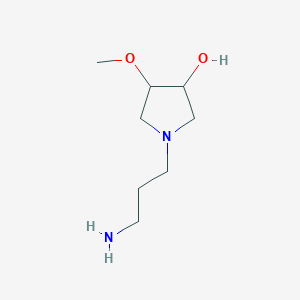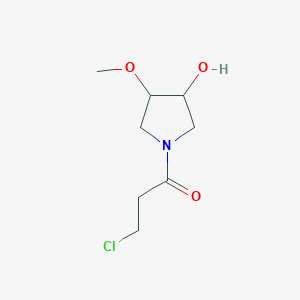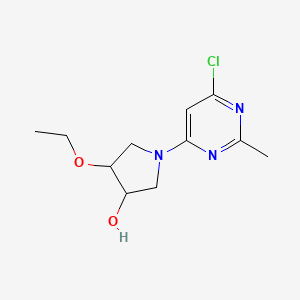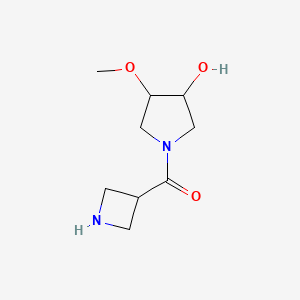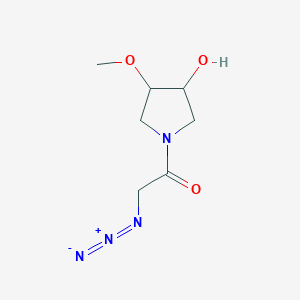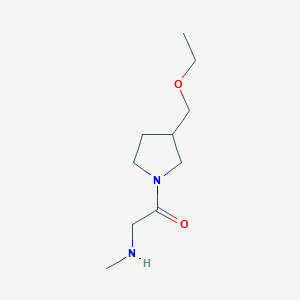
1-(3-(Ethoxymethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one
Descripción general
Descripción
1-(3-(Ethoxymethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one, also known as EMPMEA, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of the pyrrolidinone class of molecules, which are known for their ability to interact with various biological systems. EMPMEA has a unique structure and is believed to have a wide range of potential applications in the field of scientific research.
Aplicaciones Científicas De Investigación
Pyrrolidine in Drug Discovery
The pyrrolidine ring is a significant scaffold in medicinal chemistry due to its versatility in the exploration of pharmacophore space, contribution to stereochemistry, and enhancement of three-dimensional molecular coverage. This five-membered nitrogen heterocycle has been extensively used to develop compounds for treating human diseases. The saturation of the pyrrolidine ring allows for efficient exploration of pharmacophore space, contributing significantly to the stereochemistry of molecules and increasing their three-dimensional coverage, a phenomenon referred to as “pseudorotation” (Li Petri et al., 2021).
Pyrrolidine Derivatives as Corrosion Inhibitors
Derivatives of pyrrolidine have found applications as anticorrosive materials. The presence of polar substituents such as hydroxyl, methoxy, amino, and nitro groups in pyrrolidine derivatives allows them to effectively adsorb and form stable chelating complexes with metallic surfaces, offering protection against corrosion. This illustrates the potential of pyrrolidine and its derivatives in materials science, particularly in the development of new anticorrosive coatings (Verma et al., 2020).
Pyrrolidine-Based Thermoelectric Materials
Research on poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS), a related organic thermoelectric material, has shown significant promise, with a figure-of-merit (ZT) breakthrough of 0.42. Effective treatment methods on PEDOT:PSS have been developed to enhance its thermoelectric performance, demonstrating the potential for pyrrolidine-related structures in the field of organic thermoelectric materials. This is indicative of the broader potential applications of pyrrolidine derivatives in developing efficient organic thermoelectric materials for future applications (Zhu et al., 2017).
Propiedades
IUPAC Name |
1-[3-(ethoxymethyl)pyrrolidin-1-yl]-2-(methylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-3-14-8-9-4-5-12(7-9)10(13)6-11-2/h9,11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJANEUNIQKEHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)C(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Ethoxymethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(piperidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1478111.png)
![3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1478112.png)
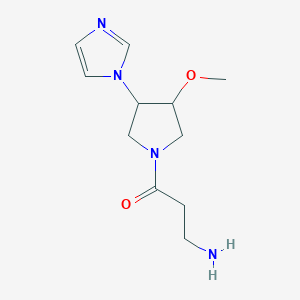
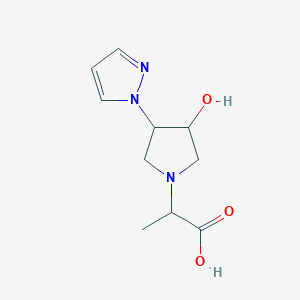
![3-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile](/img/structure/B1478117.png)
